3-Bromobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Suzuki reaction: 3-Bromobenzonitrile serves as a valuable starting material in the Suzuki reaction, a versatile tool for constructing carbon-carbon bonds. Notably, research explores conducting this reaction under solvent-free conditions, offering potential advantages in terms of environmental sustainability and efficiency [1].

Source

[1] Thermo Scientific Chemicals. 3-Bromobenzonitrile, 99%.

Potential for Material Science Applications

- Liquid crystals: Studies suggest that 3-Bromobenzonitrile derivatives exhibit liquid crystalline behavior, a property crucial for various technological applications, including displays and optical devices. However, further research is needed to fully explore its potential in this field [2].

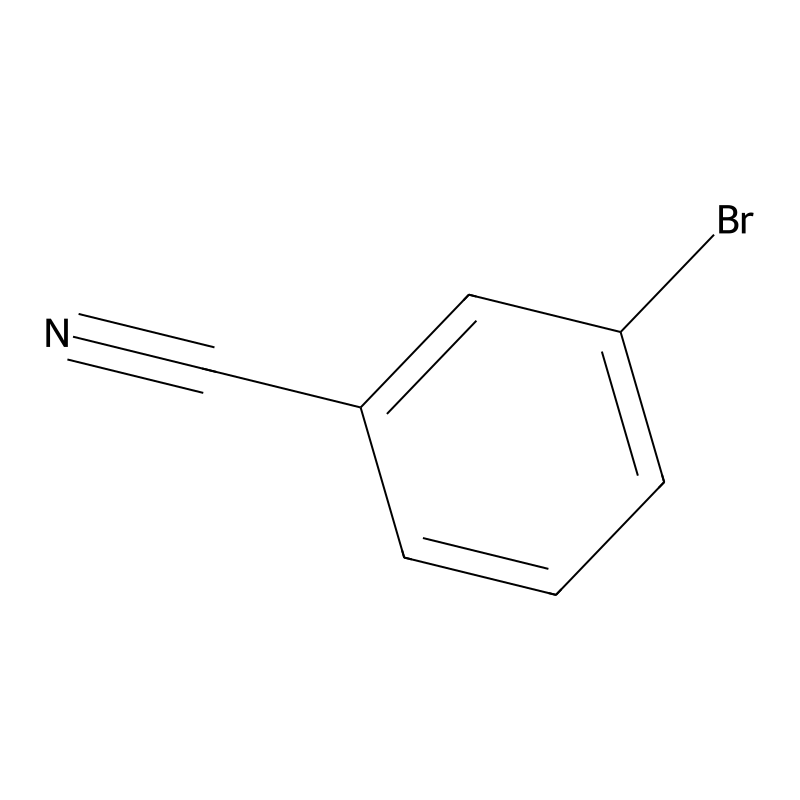

3-Bromobenzonitrile is an organic compound with the chemical formula C₇H₄BrN. It is characterized by a bromine atom attached to the benzene ring at the meta position relative to the nitrile group (-C≡N). This compound has a molecular weight of approximately 182.02 g/mol and is classified under various chemical registries, including CAS number 6952-59-6 and EC number 230-127-9. The compound appears as a colorless to pale yellow liquid with a distinct aromatic odor and is soluble in organic solvents such as ethanol and ether, but insoluble in water .

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Suzuki Coupling Reaction: This compound can react under solvent-free conditions in Suzuki coupling reactions, which are important for forming carbon-carbon bonds .

- Hydrolysis: Under acidic or basic conditions, 3-bromobenzonitrile can hydrolyze to form 3-bromobenzoic acid.

Several synthetic routes exist for the preparation of 3-bromobenzonitrile:

- From 3-Bromobenzaldehyde: This method involves the reaction of 3-bromobenzaldehyde with sodium cyanide in the presence of a catalyst.

- Bromination of Benzonitrile: Benzonitrile can be brominated using bromine in the presence of a Lewis acid catalyst.

- Direct Nitrilation: Nitration of 3-bromotoluene followed by hydrolysis can yield 3-bromobenzonitrile .

These methods highlight the versatility in synthesizing this compound, allowing for variations based on available starting materials.

3-Bromobenzonitrile finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Used in polymer chemistry for producing specialty polymers.

- Research: Employed as a reagent in organic synthesis and analytical chemistry, particularly in coupling reactions.

Interaction studies involving 3-bromobenzonitrile primarily focus on its reactivity with biological systems and other chemical agents. Its interactions with nucleophiles have been studied for potential applications in drug design, where modifications to its structure could enhance biological activity or selectivity against specific targets.

Several compounds share structural similarities with 3-bromobenzonitrile, each exhibiting unique properties:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Benzonitrile | C₇H₅N | No halogen; used as a solvent and intermediate |

| 4-Bromobenzonitrile | C₇H₄BrN | Bromine at para position; different reactivity |

| 2-Bromobenzonitrile | C₇H₄BrN | Bromine at ortho position; steric hindrance effects |

| 3-Chlorobenzonitrile | C₇H₄ClN | Chlorine instead of bromine; differing reactivity |

The uniqueness of 3-bromobenzonitrile lies in its specific positioning of the bromine atom, which influences its chemical reactivity and biological interactions compared to its analogs. The meta position allows for distinct substitution patterns that are not available in ortho or para substituted derivatives.

The historical development of 3-bromobenzonitrile is intrinsically linked to the broader discovery and understanding of benzonitrile compounds in organic chemistry. The parent compound benzonitrile was first reported by Hermann Fehling in 1844, marking a pivotal moment in the understanding of aromatic nitrile chemistry. Fehling discovered benzonitrile as a product from the thermal dehydration of ammonium benzoate, and he was responsible for deducing its structure from the already known analogue reaction of ammonium formate yielding hydrogen cyanide. This foundational work established the naming convention for the entire nitrile family, as Fehling coined the term "benzonitrile" which subsequently gave its name to all compounds in the nitrile group.

The development of halogenated benzonitrile derivatives, including 3-bromobenzonitrile, emerged as a natural progression in organic synthesis as chemists sought to enhance the reactivity and synthetic utility of aromatic nitrile compounds. The introduction of bromine substitution at the meta position provided researchers with a compound that maintained the electronic properties of the nitrile group while introducing additional reactivity through the halogen substituent. This combination proved particularly valuable for cross-coupling reactions that became prominent in the latter half of the twentieth century.

The systematic study of brominated benzonitriles gained momentum with the development of palladium-catalyzed cross-coupling methodologies, particularly the Suzuki reaction, which was first published in 1979 by Akira Suzuki. This breakthrough, which eventually earned Suzuki the 2010 Nobel Prize in Chemistry along with Richard F. Heck and Ei-ichi Negishi, revolutionized the field of carbon-carbon bond formation and elevated the importance of aryl halides, including 3-bromobenzonitrile, as essential synthetic intermediates.

Nomenclature and Structural Identification

3-Bromobenzonitrile possesses a well-defined chemical identity with comprehensive nomenclature standards established by international chemical organizations. The compound is officially registered under the Chemical Abstracts Service number 6952-59-6, providing a unique identifier for regulatory and commercial purposes. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-bromobenzonitrile, reflecting the meta positioning of the bromine substituent relative to the nitrile functional group.

Table 1.1: Chemical Identifiers and Physical Properties of 3-Bromobenzonitrile

The compound is known by numerous synonymous names that reflect different naming conventions and historical usage patterns. These alternative names include m-bromobenzonitrile, emphasizing the meta substitution pattern, and 3-cyanobromobenzene, which highlights the cyano functional group. Additional systematic names such as 1-bromo-3-cyanobenzene and 3-bromobenzenecarbonitrile are also recognized in chemical literature. The variety of accepted names demonstrates the compound's widespread recognition across different chemical disciplines and geographic regions.

The structural formula of 3-bromobenzonitrile reveals a benzene ring with two substituents: a bromine atom and a nitrile group positioned meta to each other. This substitution pattern creates a compound with distinct electronic properties, as both substituents are electron-withdrawing groups that influence the reactivity of the aromatic system. The cyano group, with its triple bond between carbon and nitrogen, provides a site for nucleophilic attack and potential functional group transformations. Simultaneously, the bromine atom serves as an excellent leaving group for various substitution reactions, particularly palladium-catalyzed cross-coupling processes.

Table 1.2: Alternative Nomenclature for 3-Bromobenzonitrile

| Naming System | Alternative Name | Usage Context |

|---|---|---|

| Meta-designation | m-bromobenzonitrile | Traditional organic nomenclature |

| Functional group emphasis | 3-cyanobromobenzene | Emphasizes cyano functionality |

| Systematic numbering | 1-bromo-3-cyanobenzene | Highlights positional relationship |

| Carbonitrile designation | 3-bromobenzenecarbonitrile | Alternative systematic name |

| German nomenclature | 3-Brombenzonitril | International chemical trade |

| Abbreviated forms | 3-bromo benzonitrile | Commercial applications |

Role in Modern Organic Synthesis

3-Bromobenzonitrile has emerged as a crucial building block in contemporary organic synthesis, with its importance primarily stemming from its exceptional utility in palladium-catalyzed cross-coupling reactions. The compound's dual functionality, featuring both an electron-withdrawing nitrile group and a reactive bromine substituent, makes it an ideal substrate for the Suzuki-Miyaura reaction, one of the most widely employed carbon-carbon bond-forming reactions in modern synthetic chemistry.

The Suzuki reaction applications of 3-bromobenzonitrile have been extensively documented, demonstrating its versatility under various reaction conditions. Research has shown that the compound participates effectively in Suzuki cross-coupling reactions under solvent-free conditions, providing an environmentally friendly approach to carbon-carbon bond formation. Additionally, 3-bromobenzonitrile undergoes Suzuki cross-coupling reactions with bis(pinacolato)diboron, expanding the scope of possible synthetic transformations. These reactions typically proceed with high efficiency and selectivity, making the compound valuable for both academic research and industrial applications.

Table 1.3: Synthetic Applications of 3-Bromobenzonitrile in Cross-Coupling Reactions

Recent research has demonstrated the compound's effectiveness in various catalytic systems, with particular emphasis on the development of novel palladium complexes for enhanced reaction efficiency. Studies involving palladium-bipyridine dicarboxylate-lanthanide catalysts have shown that 3-bromobenzonitrile achieves excellent yields in cross-coupling reactions with phenylboronic acid, with conversions reaching 94-97% under optimized conditions. These results highlight the compound's compatibility with advanced catalytic systems and its potential for incorporation into complex synthetic sequences.

The pharmaceutical and agrochemical industries have recognized 3-bromobenzonitrile as a valuable intermediate in the production of various bioactive compounds. Its classification as both an aromatic nitrile and a halogenated compound positions it uniquely for multistep synthetic pathways where both functional groups can be selectively modified or utilized in different reaction steps. The enhanced reactivity imparted by the bromine substituent, compared to non-halogenated benzonitriles, makes it particularly attractive for synthetic chemists seeking efficient routes to complex molecular targets.

The compound's role extends beyond traditional cross-coupling applications to include participation in various other synthetic transformations. Research has documented its use in hydration reactions, where the nitrile group can be converted to amide functionality under catalytic conditions. Additionally, the aromatic system allows for further functionalization through electrophilic aromatic substitution reactions, providing multiple pathways for structural elaboration and complexity generation.

Table 1.4: Functional Group Transformations of 3-Bromobenzonitrile

| Starting Functionality | Target Functionality | Reaction Type | Typical Conditions |

|---|---|---|---|

| Bromo group | Aryl-aryl bond | Suzuki coupling | Palladium catalyst, base, boronic acid |

| Nitrile group | Amide group | Hydration | Platinum catalysts, water |

| Nitrile group | Carboxylic acid | Hydrolysis | Acidic or basic conditions |

| Bromo group | Various substituents | Cross-coupling | Metal catalysts, appropriate nucleophiles |

| Aromatic ring | Substituted aromatics | Electrophilic substitution | Electrophiles, Lewis acids |

The synthetic methodology development surrounding 3-bromobenzonitrile continues to evolve, with researchers exploring new catalytic systems and reaction conditions to improve efficiency and selectivity. The compound serves as a model substrate for testing novel palladium complexes and reaction protocols, contributing to the advancement of cross-coupling methodology. Its well-characterized behavior in various reaction systems makes it an excellent choice for mechanistic studies and catalyst development programs, ensuring its continued relevance in the field of synthetic organic chemistry.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H302 (93.62%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (93.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (93.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant